molecular formula C9H12S B7724607 4-n-Propylthiophenol

4-n-Propylthiophenol

Cat. No.: B7724607
M. Wt: 152.26 g/mol
InChI Key: TVLGECZCQTWNOL-UHFFFAOYSA-N
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Description

4-n-Propylthiophenol is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thiophenol, where the phenyl ring is substituted with a propyl group at the para position. This compound is known for its distinct sulfur-containing aromatic structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Propylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-n-propylbenzenesulfonyl chloride with a reducing agent. The reaction typically proceeds under mild conditions, using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl chloride to the corresponding thiol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Propylthiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The thiol group can be reduced to form the corresponding sulfide using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-n-Propylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Propylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Propylphenol: Similar structure but lacks the sulfur atom, resulting in different chemical properties.

    Thiophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.

Uniqueness

4-n-Propylthiophenol is unique due to the presence of both the propyl group and the thiol group, which confer distinct hydrophobic and nucleophilic properties. This combination makes it a valuable compound in various chemical and biological applications .

Biological Activity

4-n-Propylthiophenol, a thiophene derivative, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and potential antiviral activities, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by a thiophene ring substituted with a propyl group and a hydroxyl group. This structural configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Other Thiophene DerivativesVariousRanges from 16 to 128 µg/mL

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vitro studies. It demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory agents .

Table 2: Inhibition of NO Production by this compound

CompoundCell LineIC50 (µM)Comparison Agent
This compoundRAW 264.728.2Indomethacin (13.2)
Aminoguanidine (24.2)

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study examined the effects of various thiophene derivatives on LPS-induced inflammation in macrophages. Among these, this compound exhibited notable inhibition of NO production, indicating its potential as an anti-inflammatory agent .
  • Research on Antimicrobial Efficacy :
    In a comparative study assessing the antimicrobial efficacy of thiophene derivatives, this compound was highlighted for its effectiveness against pathogenic bacteria, reinforcing its therapeutic potential in treating infections .
  • Exploration of Antiviral Properties :
    Although direct evidence for the antiviral activity of this compound is sparse, related compounds have been identified as inhibitors of viral replication mechanisms, paving the way for future investigations into this compound's potential antiviral applications .

Properties

IUPAC Name

4-propylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGECZCQTWNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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